5-Iodo-2-(morpholin-4-yl)benzoic acid
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Overview
Description
5-Iodo-2-(morpholin-4-yl)benzoic acid is a versatile chemical compound with the molecular formula C11H12INO3 and a molecular weight of 333.12 g/mol This compound is characterized by the presence of an iodine atom at the 5th position and a morpholine ring at the 2nd position of the benzoic acid core structure
Mechanism of Action
Target of Action
“5-Iodo-2-(morpholin-4-yl)benzoic acid” is a benzoic acid derivative. Benzoic acid and its derivatives are known to have a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties . .
Mode of Action
Benzoic acid derivatives often exert their effects by interacting with proteins or enzymes in the cell, altering their function .
Biochemical Pathways
Without specific information on “this compound”, it’s difficult to say which biochemical pathways it might affect. Benzoic acid derivatives can participate in a variety of biochemical reactions, depending on their specific functional groups .
Pharmacokinetics
In general, the pharmacokinetic properties of a compound depend on its chemical structure, and benzoic acid derivatives are usually well absorbed and metabolized in the body .
Result of Action
Benzoic acid derivatives can have a variety of effects at the cellular level, depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-(morpholin-4-yl)benzoic acid typically involves the iodination of 2-(morpholin-4-yl)benzoic acid. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the desired position . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-(morpholin-4-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzoic acid core.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted benzoic acids, carboxylate derivatives, and reduced benzoic acid analogs .
Scientific Research Applications
5-Iodo-2-(morpholin-4-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biochemical pathways and as a probe to investigate molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(Morpholin-4-yl)benzoic acid: Lacks the iodine atom, resulting in different chemical properties and reactivity.
5-Bromo-2-(morpholin-4-yl)benzoic acid: Contains a bromine atom instead of iodine, leading to variations in its reactivity and applications.
5-Chloro-2-(morpholin-4-yl)benzoic acid: Contains a chlorine atom, which affects its chemical behavior compared to the iodine-containing compound.
Uniqueness
5-Iodo-2-(morpholin-4-yl)benzoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and reactivity compared to its halogenated analogs. This uniqueness makes it valuable in specific research applications where iodine’s properties are advantageous .
Properties
IUPAC Name |
5-iodo-2-morpholin-4-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRSMLAGUFTKGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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